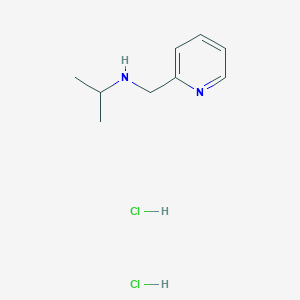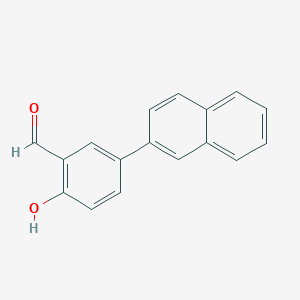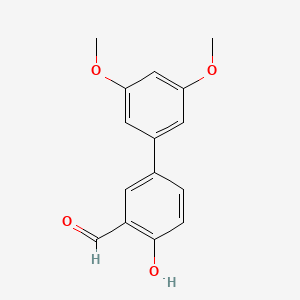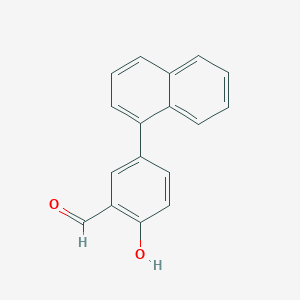![molecular formula C11H18ClNO2 B6344013 2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride CAS No. 1240567-85-4](/img/structure/B6344013.png)
2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound “2-methoxy-4-((4-methoxyphenilimino)methyl)phenol” could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method .Molecular Structure Analysis
The molecular structure of similar compounds like “Phenol, 2-methoxy-4-(methoxymethyl)-” and “Phenol, 2-methoxy-4-propyl-” have been reported . The molecular weight of “Phenol, 2-methoxy-4-(methoxymethyl)-” is 168.1898 , and that of “Phenol, 2-methoxy-4-propyl-” is 166.2170 .Wissenschaftliche Forschungsanwendungen
Pharmacological Profile and Mechanisms
Tapentadol hydrochloride, a centrally acting oral analgesic, has been studied extensively for its dual mechanism of action, which includes mu-opioid receptor agonism and norepinephrine reuptake inhibition. This unique pharmacological profile makes it a subject of interest in understanding pain management strategies and the development of new analgesics with reduced side effects. The efficacy of tapentadol has been demonstrated in various models of acute and chronic pain, highlighting its potential in treating moderate to severe pain conditions (Wade & Spruill, 2009).
Environmental Impact and Treatment
Research on the environmental impact and treatment of waste containing 2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride and related compounds focuses on their presence in wastewater from the pharmaceutical industry. Studies have explored treatment options for wastewater containing such compounds, highlighting the challenges and potential solutions for mitigating their environmental impact. Advanced treatment methods, including biological treatment and advanced oxidation processes, have been evaluated for their effectiveness in removing these compounds from wastewater, contributing to safer environmental practices and compliance with regulatory standards (Goodwin et al., 2018).
Chemosensors Development
The chemical structure of this compound has been utilized in the development of chemosensors. Research in this area focuses on creating sensitive and selective sensors for various applications, including environmental monitoring, biomedical diagnostics, and industrial process control. The design and synthesis of these chemosensors leverage the unique properties of this compound, contributing to advancements in analytical chemistry and sensor technology (Roy, 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methoxy-4-(propylaminomethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-3-6-12-8-9-4-5-10(13)11(7-9)14-2;/h4-5,7,12-13H,3,6,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUUZOJCZIZAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343938.png)
amine hydrochloride](/img/structure/B6343943.png)
![2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343945.png)
![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6343956.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B6343964.png)
amine hydrochloride](/img/structure/B6343968.png)



![3-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B6343984.png)
amine hydrochloride](/img/structure/B6343990.png)

amine hydrochloride](/img/structure/B6344021.png)
